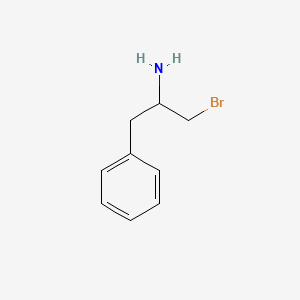
Benzeneethanamine, a-(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, a-(bromomethyl)-: is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine where a bromomethyl group is attached to the alpha carbon of the ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Phenethylamine: One common method involves the bromination of phenethylamine. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the alpha carbon of the ethanamine chain.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzeneethanamine, a-(bromomethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form benzeneethanamine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water, KCN in ethanol.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzeneethanamine.
Substitution: Benzeneethanol, benzeneethanenitrile.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Benzeneethanamine, a-(bromomethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving neurotransmitters and their analogs, as it is structurally related to phenethylamine, a known neurotransmitter.
Medicine:
Drug Development: It serves as a precursor in the synthesis of drugs that target neurological pathways, potentially aiding in the treatment of disorders such as depression and anxiety.
Industry:
Material Science: The compound is used in the development of polymers and resins, contributing to the production of high-performance materials.
Mecanismo De Acción
Molecular Targets and Pathways:
Neurotransmitter Analog: Benzeneethanamine, a-(bromomethyl)- can interact with neurotransmitter receptors due to its structural similarity to phenethylamine. It may act on the central nervous system by modulating the release and uptake of neurotransmitters.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting their levels and activity in the brain.
Comparación Con Compuestos Similares
Phenethylamine: The parent compound, lacking the bromomethyl group.
Benzylamine: Similar structure but with a different substitution pattern.
Amphetamine: A well-known stimulant with a similar core structure but different functional groups.
Uniqueness:
Benzeneethanamine, a-(bromomethyl)-: is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmacology.
Propiedades
IUPAC Name |
1-bromo-3-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCHHNJHLWIUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
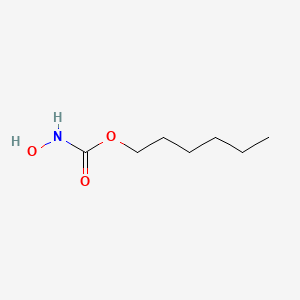
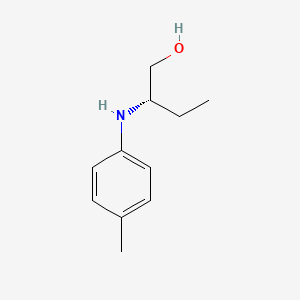
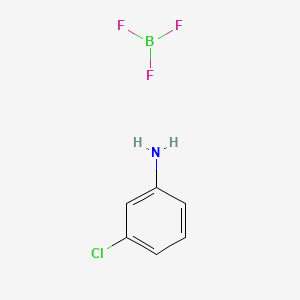


![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
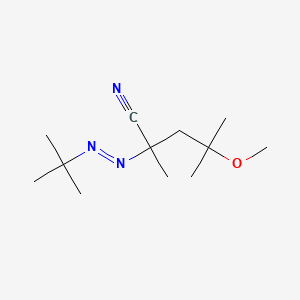
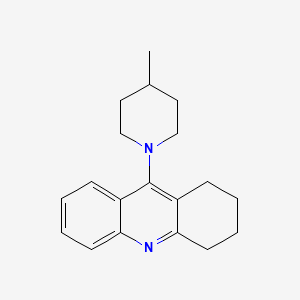

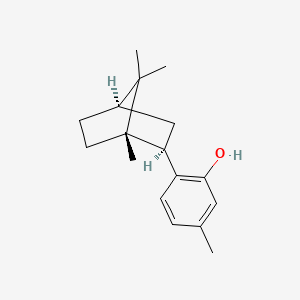
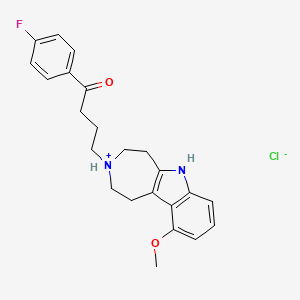
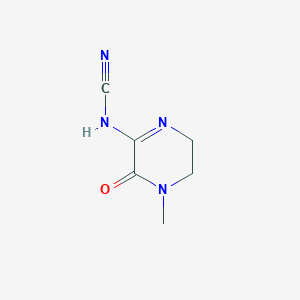
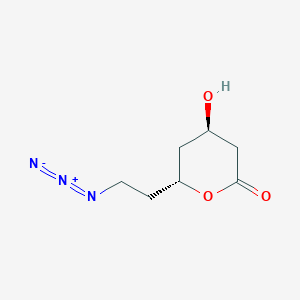
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
